molecular formula C10H9BrNNaO2 B6276088 sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate CAS No. 2763777-40-6

sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate

Cat. No.: B6276088
CAS No.: 2763777-40-6
M. Wt: 278.1
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Description

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane carboxylates It features a bromopyridine moiety attached to a cyclobutane ring, which is further connected to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the bromination of pyridine followed by cyclobutane ring formation and carboxylation. One common method involves the treatment of 6-bromopyridine with cyclobutane-1-carboxylic acid under specific reaction conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclobutane ring formation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Cycloaddition Reactions: Catalysts such as transition metal complexes may be employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The cyclobutane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Sodium 1-(6-fluoropyridin-2-yl)cyclobutane-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific substitution reactions that may not be possible with chlorine or fluorine analogs. Additionally, the compound’s structural features, such as the cyclobutane ring, contribute to its distinct chemical and biological properties.

Properties

CAS No.

2763777-40-6

Molecular Formula

C10H9BrNNaO2

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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